molecular formula C14H11BrN2O3S B2639216 5-bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)furan-2-carboxamide CAS No. 536722-70-0

5-bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)furan-2-carboxamide

Cat. No.: B2639216
CAS No.: 536722-70-0
M. Wt: 367.22
InChI Key: VXPVYCFTNWFHGK-UHFFFAOYSA-N
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Description

5-Bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)furan-2-carboxamide is an organic compound characterized by the presence of a bromine atom, a furan ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)furan-2-carboxamide typically involves multiple steps:

    Bromination of Furan-2-carboxamide: The starting material, furan-2-carboxamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Formation of the Carbamothioyl Group: The brominated intermediate is then reacted with 2-oxo-2-phenylethyl isothiocyanate under mild conditions to form the desired carbamothioyl derivative. This step usually requires a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The furan ring and the carbamothioyl group can participate in oxidation and reduction reactions, respectively. For example, the furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and thiourea derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.

    Reduction Products: Reduced forms of the carbamothioyl group, such as amines or alcohols.

    Hydrolysis Products: Carboxylic acids and thiourea derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features make it a potential inhibitor or modulator of specific enzymes, providing insights into biochemical pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-Bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.

    5-Bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)benzene-2-carboxamide: Features a benzene ring in place of the furan ring.

Uniqueness

The uniqueness of 5-bromo-N-((2-oxo-2-phenylethyl)carbamothioyl)furan-2-carboxamide lies in its combination of a furan ring with a carbamothioyl group and a bromine atom. This specific arrangement imparts distinct reactivity and binding properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

5-bromo-N-(phenacylcarbamothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c15-12-7-6-11(20-12)13(19)17-14(21)16-8-10(18)9-4-2-1-3-5-9/h1-7H,8H2,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPVYCFTNWFHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=S)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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